Z-Lys-obzl benzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
Z-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent in research about succinylated proteins . Succinylated proteins are the primary targets of this compound. These proteins play a crucial role in various biological processes, including cellular metabolism and signaling.
Mode of Action
This interaction could lead to changes in the protein’s structure, stability, or interactions with other molecules .
Biochemical Pathways
This compound is involved in the study of biochemical pathways related to protein succinylation. Protein succinylation is a post-translational modification that can regulate various cellular processes, including energy metabolism and gene expression .
Pharmacokinetics
As a biochemical assay reagent, its bioavailability and pharmacokinetic profile would be crucial for its effectiveness in research applications .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its interaction with succinylated proteins could influence the proteins’ functions and potentially affect the cellular processes they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys-OBzl (benzenesulfonate) involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction typically proceeds under mild conditions using a suitable base and an organic solvent .
Industrial Production Methods
Industrial production methods for Z-Lys-OBzl (benzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Lys-OBzl (benzenesulfonate) undergoes several types of chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Hydrogenolysis: Palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Hydrolysis: Lysine and benzyl alcohol.
Hydrogenolysis: Lysine and carbon dioxide.
Scientific Research Applications
Z-Lys-OBzl (benzenesulfonate) is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptide derivatives and other complex molecules.
Biology: In studies related to protein modification and enzyme activity.
Medicine: Research on the role of succinylated proteins in various diseases.
Industry: Used in the production of specialized biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Z-Lys-OBzl (benzenesulfonate) is unique due to its specific protection groups, which provide stability and selectivity in various chemical reactions. This makes it particularly valuable in peptide synthesis and protein modification studies .
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPTGXDPNAHSO-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68973-36-4 | |
Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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